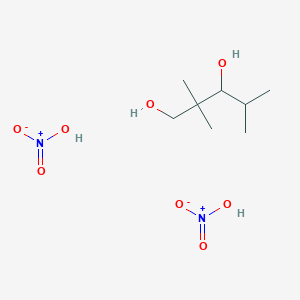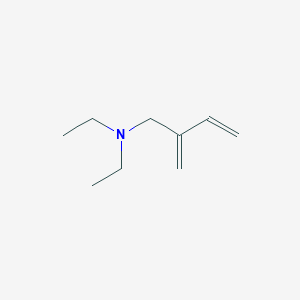
N,N-Diethyl-2-methylidenebut-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-methylidenebut-3-en-1-amine is an organic compound belonging to the class of amines It features a nitrogen atom bonded to two ethyl groups and a butenyl chain with a methylene group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methylidenebut-3-en-1-amine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of diethylamine with 2-chlorobut-3-en-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbon bearing the leaving group (chloride), resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Diethylamine, 2-chlorobut-3-en-1-ol
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N,N-diethyl-2-methylidenebut-3-en-1-one or other oxidized derivatives.
Reduction: Formation of N,N-diethylbutan-3-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N,N-Diethyl-2-methylidenebut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Diethyl-2-methylidenebut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the methylene group and the amine functionality allows for versatile interactions with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-methylidenebut-2-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethyl-2-methylbut-3-en-1-amine: Lacks the methylene group, leading to different reactivity and properties.
N,N-Dimethyl-2-methylidenebut-3-en-1-amine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
Uniqueness
N,N-Diethyl-2-methylidenebut-3-en-1-amine is unique due to the presence of both the methylene group and the diethylamine functionality
Propriétés
Numéro CAS |
128328-68-7 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N,N-diethyl-2-methylidenebut-3-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(4)8-10(6-2)7-3/h5H,1,4,6-8H2,2-3H3 |
Clé InChI |
ZCYKDACWFZTULP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


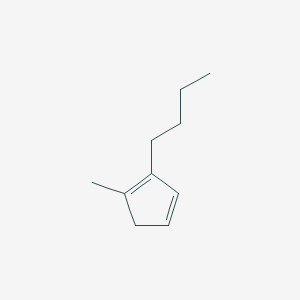
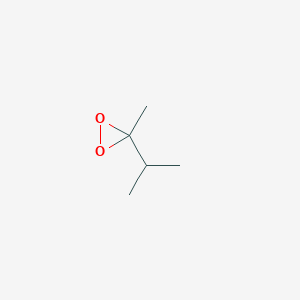

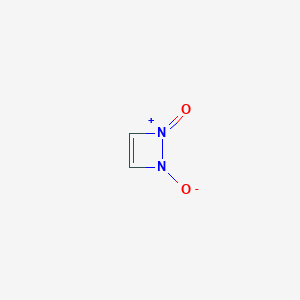


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
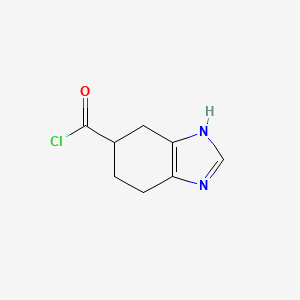

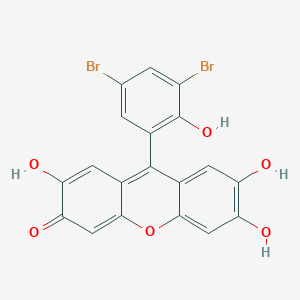
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
